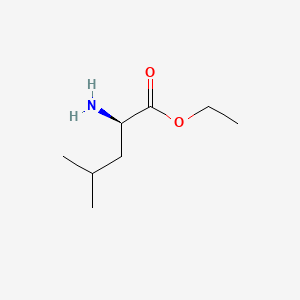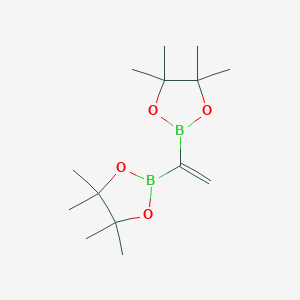
Sodium 6-fluorohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-fluorohexanoate is an organic compound with the molecular formula C6H10FNaO2 It is a sodium salt derivative of 6-fluorohexanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 6-fluorohexanoate can be synthesized through the neutralization of 6-fluorohexanoic acid with sodium hydroxide. The reaction typically involves dissolving 6-fluorohexanoic acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One common method is the continuous flow process, where 6-fluorohexanoic acid and sodium hydroxide are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 6-fluorohexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-fluorohexanoic acid.
Reduction: It can be reduced to form 6-fluorohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols.
Major Products Formed:
Oxidation: 6-fluorohexanoic acid.
Reduction: 6-fluorohexanol.
Substitution: Various substituted hexanoates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 6-fluorohexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It is used in studies involving the metabolism of fluorinated fatty acids.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of sodium 6-fluorohexanoate involves its interaction with biological molecules. In biological systems, it can be metabolized to form fluoroacetate, which inhibits the enzyme aconitase in the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-fluorobutyrate
- Sodium 5-fluoropentanoate
- Sodium 7-fluoroheptanoate
Comparison: Sodium 6-fluorohexanoate is unique due to its specific chain length and the position of the fluorine atom. Compared to sodium 4-fluorobutyrate and sodium 5-fluoropentanoate, it has a longer carbon chain, which can influence its chemical reactivity and biological activity. Compared to sodium 7-fluoroheptanoate, it has a shorter carbon chain, which can affect its solubility and metabolic pathways.
Eigenschaften
CAS-Nummer |
371-50-6 |
|---|---|
Molekularformel |
C6H10FNaO2 |
Molekulargewicht |
156.13 g/mol |
IUPAC-Name |
sodium;6-fluorohexanoate |
InChI |
InChI=1S/C6H11FO2.Na/c7-5-3-1-2-4-6(8)9;/h1-5H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
IBHLFLUASNVUED-UHFFFAOYSA-M |
Kanonische SMILES |
C(CCC(=O)[O-])CCF.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


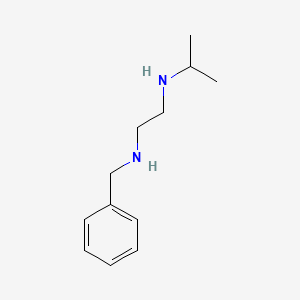
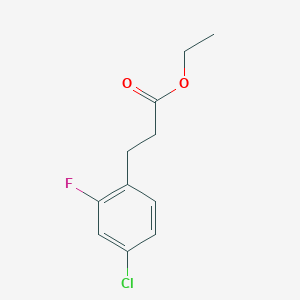

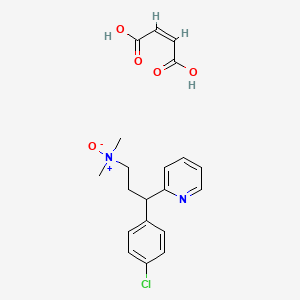
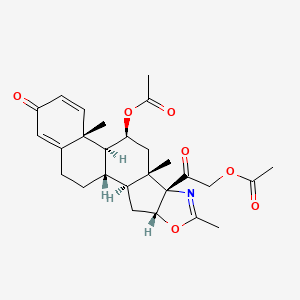
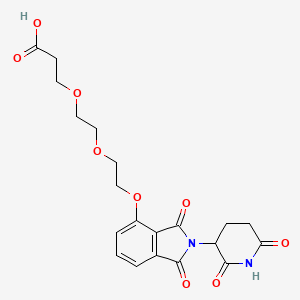

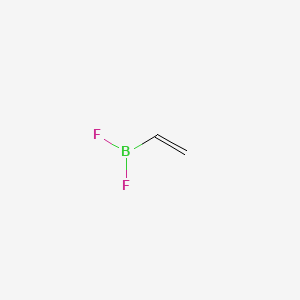


![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)
